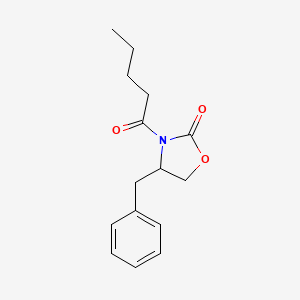

(S)-4-benzyl-3-pentanoyloxazolidin-2-one

Description

(S)-4-Benzyl-3-pentanoyloxazolidin-2-one (CAS: 143868-89-7) is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its structure features a benzyl group at the 4-position and a pentanoyl group at the 3-position of the oxazolidin-2-one ring. This compound is pivotal in stereoselective reactions, such as the Evans-aldol reaction, where it facilitates the formation of enantiomerically pure β-hydroxy carbonyl compounds .

Properties

Molecular Formula |

C15H19NO3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |

InChI Key |

BQLGXGCFEVCOFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-3-pentanoyloxazolidin-2-one typically involves the reaction of 4-benzyl-2-oxazolidinone with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzyl-3-pentanoyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert it into different oxazolidinone derivatives with altered functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the pentanoyl group is replaced by other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone derivatives .

Scientific Research Applications

(S)-4-benzyl-3-pentanoyloxazolidin-2-one has several applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-4-benzyl-3-pentanoyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through its interaction with the reactants, guiding the formation of specific enantiomers .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinones

Structural Analogs and Similarity Scores

The following table summarizes structurally related oxazolidinones, their CAS numbers, and similarity scores (based on ):

| Compound Name | CAS Number | Acyl Group | Similarity Score | Key Differences |

|---|---|---|---|---|

| (S)-4-Benzyl-3-pentanoyloxazolidin-2-one | 143868-89-7 | Pentanoyl (C₅H₁₁O) | 1.00 (Reference) | Reference compound |

| (S)-4-Benzyl-3-heptanoyloxazolidin-2-one | 183665-57-8 | Heptanoyl (C₇H₁₅O) | 1.00 | Longer acyl chain |

| (S)-4-Benzyl-3-butyryloxazolidin-2-one | 112459-79-7 | Butyryl (C₄H₇O) | 0.99 | Shorter acyl chain |

| (S)-4-Benzyl-3-propionyloxazolidin-2-one | 101711-78-8 | Propionyl (C₃H₅O) | 0.96 | Smaller acyl group |

| (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 104266-90-2 | 3-Methylbutanoyl | 1.00 | Branched acyl chain |

Notes:

- Acyl Chain Length: Longer chains (e.g., heptanoyl) may enhance steric bulk, influencing reaction rates and selectivity in asymmetric alkylations .

- Branched vs. Linear Chains: Branched acyl groups (e.g., 3-methylbutanoyl) can alter solubility and crystallinity compared to linear analogs .

(a) Evans-Aldol Reaction

This compound is a standard chiral auxiliary for boron-mediated aldol reactions. For example, in the synthesis of (–)-Luminacin D, it enabled the formation of a key intermediate with high diastereoselectivity . In contrast:

- Branched Chains (e.g., 3-methylbutanoyl): Could introduce regioselectivity challenges due to asymmetric branching .

(b) Optical Rotation and Spectral Data

- Optical Rotation: For (S)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one, [α]D = +6.00 (c = 0.25 in MeOH), comparable to the reference compound .

- NMR Data: The ¹H NMR spectrum of this compound features characteristic signals for the benzyl group (δ 7.2–7.4 ppm) and pentanoyl methylene protons (δ 1.10–2.30 ppm) .

Physical Properties and Commercial Availability

Commercial Notes:

- This compound is widely available from suppliers like Combi-Blocks and Amadis Chemical .

- Derivatives like (R)-4-benzyl-3-(3-cyclopentylpropanoyl)oxazolidin-2-one are niche and require custom synthesis .

Q & A

Q. What are the established synthetic routes for (S)-4-benzyl-3-pentanoyloxazolidin-2-one, and how is stereochemical control achieved?

The compound is commonly synthesized via Evans-aldol reactions. For example, this compound acts as a chiral auxiliary in stereoselective aldol additions. Key steps include:

- Activation of the oxazolidinone with Bu₂BOTf in dichloromethane at 0°C to form a boron enolate.

- Reaction with an aldehyde substrate to achieve high enantiomeric excess (e.g., 85% yield in a two-step process) .

- Stereochemical outcomes are validated using chiral HPLC or X-ray crystallography .

Q. How is the compound characterized structurally, and what tools are recommended for confirmation?

- X-ray crystallography : Use SHELX programs (SHELXT for space-group determination and SHELXL for refinement) to resolve crystal structures. WinGX and ORTEP for Windows aid in visualization and geometry analysis .

- NMR spectroscopy : Assign stereochemistry via coupling constants (e.g., δ 1.75–1.82 ppm for multiplet patterns in related oxazolidinones) .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and skin irritation risks.

- Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., inhalation requires immediate fresh air exposure) .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data for this compound be resolved?

- Iterative refinement : Use SHELXL to adjust thermal parameters and hydrogen atom positions iteratively, cross-validating with NMR data (e.g., discrepancies in NOESY correlations vs. X-ray torsional angles) .

- Data triangulation : Combine multiple techniques (e.g., LC-MS for purity, TPSA/clogP calculations for physicochemical consistency) .

Q. What methodologies optimize enantiomeric excess in large-scale syntheses?

- Chiral auxiliary tuning : Modify the benzyl or pentanoyl groups to enhance steric hindrance.

- Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track enolate formation and reaction progress .

- Computational modeling : Use DFT calculations to predict transition-state energies and guide solvent selection (e.g., DCM vs. THF) .

Q. How does the compound’s conformational flexibility impact its utility in asymmetric catalysis?

- Study torsional angles via X-ray data (e.g., C3-C4-C5-N1 dihedral angles) to identify rigid vs. flexible regions.

- Compare catalytic efficiency in aldol reactions using dynamic NMR to probe solution-phase conformers .

Q. What strategies address low yields in multi-step syntheses involving this oxazolidinone?

- Stepwise optimization : Isolate intermediates (e.g., boron enolates) to minimize side reactions.

- Scale-up adjustments : Use rotary evaporators for precise solvent removal and avoid decomposition .

Data Analysis and Reporting

Q. How should researchers document and share crystallographic data for reproducibility?

- Deposit CIF files in public databases (e.g., Cambridge Structural Database) with full refinement parameters (R-factors, residual density maps) .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to align with open-data initiatives in health and materials science .

Q. What statistical approaches reconcile contradictory biological activity data (e.g., varying IC₅₀ values)?

- Apply mixed-effects models to account for batch variability in enzyme assays.

- Validate results using orthogonal assays (e.g., Sigma-1/Sigma-2 receptor binding studies vs. cytotoxicity screens) .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Enantiomeric excess (ee) | Chiral HPLC | ≥85% | |

| Melting point | Differential Scanning Calorimetry | 139.5–140°C (analog) | |

| TPSA/clogP | Dotmatics Suite | 41.3 Ų / 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.